molecular formula C11H7N3 B14061820 Pyrido[2,3-F]quinoxaline CAS No. 231-21-0

Pyrido[2,3-F]quinoxaline

Cat. No.: B14061820
CAS No.: 231-21-0
M. Wt: 181.19 g/mol
InChI Key: LMKOGFPNETZZTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrido[2,3-F]quinoxaline is a heterocyclic compound that belongs to the quinoxaline family These compounds are characterized by a fused ring system consisting of a benzene ring and a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrido[2,3-F]quinoxaline typically involves condensation reactions of aromatic 1,2-diamino compounds with 1,2-diketone compounds. One common method is the Suzuki–Miyaura cross-coupling reaction, which involves the use of bromo-substituted quinoxalines and pyrido[2,3-b]pyrazines as intermediates . The reaction is carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl2·CH2Cl2, in tetrahydrofuran (THF) with potassium carbonate (K2CO3) as the base at reflux temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the desired product. Green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are also being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Pyrido[2,3-F]quinoxaline undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This reaction can convert nitro groups to amino groups or reduce double bonds.

    Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., bromine, chlorine) and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline N-oxides, while reduction can produce amino-substituted derivatives. Substitution reactions can lead to a variety of functionalized this compound derivatives .

Mechanism of Action

The mechanism of action of Pyrido[2,3-F]quinoxaline involves its interaction with specific molecular targets and pathways. For example, it can act as a kinase inhibitor, interfering with the activity of enzymes involved in cell signaling pathways . This inhibition can lead to the suppression of tumor growth and proliferation in cancer cells. The compound may also interact with other cellular targets, such as DNA and proteins, to exert its biological effects .

Comparison with Similar Compounds

Pyrido[2,3-F]quinoxaline can be compared with other similar compounds, such as quinoxaline and pyrido[2,3-b]pyrazine. While all these compounds share a common fused ring system, this compound is unique due to its specific ring fusion pattern and the presence of additional nitrogen atoms in the ring structure . This unique structure contributes to its distinct chemical and biological properties.

List of Similar Compounds

  • Quinoxaline
  • Pyrido[2,3-b]pyrazine
  • Pyrido[3,4-b]pyrazine

These compounds have similar core structures but differ in their specific ring fusion patterns and substituents, leading to variations in their chemical reactivity and biological activities .

Properties

CAS No.

231-21-0

Molecular Formula

C11H7N3

Molecular Weight

181.19 g/mol

IUPAC Name

pyrido[2,3-f]quinoxaline

InChI

InChI=1S/C11H7N3/c1-2-8-3-4-9-11(10(8)13-5-1)14-7-6-12-9/h1-7H

InChI Key

LMKOGFPNETZZTE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C3=NC=CN=C3C=C2)N=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.